Cas no 38232-76-7 (Methyl 2,3,4-trifluoro-5-hydroxybenzoate)

Methyl 2,3,4-trifluoro-5-hydroxybenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2,3,4-trifluoro-5-hydroxybenzoate
- Methyl 5-hydroxy-2,3,4-trifluorobenzoate
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- インチ: 1S/C8H5F3O3/c1-14-8(13)3-2-4(12)6(10)7(11)5(3)9/h2,12H,1H3
- InChIKey: OFUWDRSHMZAGLE-UHFFFAOYSA-N
- SMILES: FC1=C(C(=C(C=C1C(=O)OC)O)F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 224
- トポロジー分子極性表面積: 46.5
- XLogP3: 1.7
Methyl 2,3,4-trifluoro-5-hydroxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013542-250mg |
Methyl 5-hydroxy-2,3,4-trifluorobenzoate |
38232-76-7 | 97% | 250mg |
$475.20 | 2023-09-02 | |
Alichem | A015013542-500mg |
Methyl 5-hydroxy-2,3,4-trifluorobenzoate |
38232-76-7 | 97% | 500mg |
$806.85 | 2023-09-02 | |
Alichem | A015013542-1g |
Methyl 5-hydroxy-2,3,4-trifluorobenzoate |
38232-76-7 | 97% | 1g |
$1519.80 | 2023-09-02 |
Methyl 2,3,4-trifluoro-5-hydroxybenzoate 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
Methyl 2,3,4-trifluoro-5-hydroxybenzoateに関する追加情報
Methyl 2,3,4-trifluoro-5-hydroxybenzoate (CAS No. 38232-76-7): A Comprehensive Overview
Methyl 2,3,4-trifluoro-5-hydroxybenzoate (CAS No. 38232-76-7) is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the class of trifluorobenzene derivatives, which are known for their enhanced metabolic stability and improved binding affinity to biological targets. The presence of both hydroxyl and ester functional groups in its molecular structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
The chemical structure of Methyl 2,3,4-trifluoro-5-hydroxybenzoate can be described as a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, along with a hydroxyl group at the 5 position and an ester group at the 1 position. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, which are crucial for its interaction with biological systems. The trifluoromethyl groups enhance the lipophilicity of the compound, while the hydroxyl group provides a site for hydrogen bonding interactions.
In recent years, there has been a growing interest in fluorinated compounds due to their favorable pharmacokinetic profiles. Methyl 2,3,4-trifluoro-5-hydroxybenzoate has been extensively studied for its potential applications in drug development. Its fluorinated backbone is known to improve the bioavailability and metabolic stability of drug molecules, making it an attractive scaffold for medicinal chemists. Additionally, the hydroxyl group can be further functionalized to introduce additional biological activity or improve solubility.
One of the most promising areas of research involving Methyl 2,3,4-trifluoro-5-hydroxybenzoate is its role as a precursor in the synthesis of antiviral and anticancer agents. The unique electronic properties of trifluorobenzene derivatives allow them to interact strongly with biological targets such as enzymes and receptors. For instance, studies have shown that compounds containing trifluoromethyl groups exhibit enhanced binding affinity to protease enzymes involved in viral replication. This has led to the development of novel antiviral drugs that incorporate trifluorobenzene moieties into their structures.
Furthermore, Methyl 2,3,4-trifluoro-5-hydroxybenzoate has been investigated for its potential anticancer properties. The combination of hydroxyl and ester groups in its structure allows for further derivatization into molecules that can inhibit key pathways involved in cancer cell proliferation. Recent studies have demonstrated that certain derivatives of this compound can selectively target cancer cells while minimizing toxicity to healthy cells. This selective toxicity is attributed to the ability of these compounds to disrupt specific enzymatic pathways that are overactive in cancer cells.
The synthesis of Methyl 2,3,4-trifluoro-5-hydroxybenzoate involves a series of well-established organic reactions. Typically, it is synthesized through the esterification of 2,3,4-trifluoro-5-hydroxybenzoic acid using methanol in the presence of an acid catalyst. This reaction proceeds efficiently under mild conditions and yields high purity products suitable for further chemical manipulation. The synthesis route can be modified to introduce additional functional groups or to produce analogs with different biological activities.
The analytical characterization of Methyl 2,3,4-trifluoro-5-hydroxybenzoate is crucial for ensuring its purity and quality. Various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used for this purpose. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms within the molecule. Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the compound. HPLC is employed to assess its purity by separating it from impurities based on differences in polarity and solubility.
In conclusion, Methyl 2,3,4-trifluoro-5-hydroxybenzoate (CAS No. 38232-76-7) is a highly versatile fluorinated aromatic compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel drugs with enhanced pharmacokinetic properties. The ongoing research into its applications in antiviral and anticancer therapies highlights its importance as a building block in medicinal chemistry. As our understanding of fluorinated compounds continues to grow, it is likely that Methyl 2,3,4-trifluoro-5-hydroxybenzoate will play an increasingly important role in the discovery and development of new therapeutic agents.
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